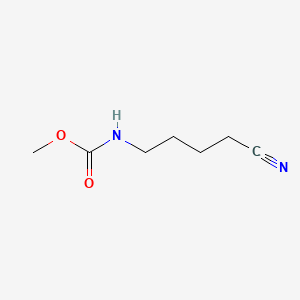
rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate
Overview
Description
Rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate, also known as rac-tert-butyl 2-formyl-6-methylpiperidine-1-carboxylate, is an organic compound with the chemical formula C11H19NO3. It is a white, crystalline solid with a melting point of 143-145°C and a boiling point of 281-283°C. Rac-tert-butyl 2-formyl-6-methylpiperidine-1-carboxylate is a versatile building block for organic synthesis, and has been widely used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Rac-tert-butyl 2-formyl-6-methylpiperidine-1-carboxylate has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, it has been used as a starting material for the synthesis of chiral compounds, and as a reagent for the synthesis of complex heterocyclic systems. Rac-tert-butyl 2-formyl-6-methylpiperidine-1-carboxylate has also been used in the synthesis of novel catalysts for organic synthesis.
Mechanism of Action
Rac-tert-butyl 2-formyl-6-methylpiperidine-1-carboxylate is a versatile building block for organic synthesis. The mechanism of action for the synthesis of rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylateyl 2-formyl-6-methylpiperidine-1-carboxylate involves the reaction of 2-bromo-6-methylpiperidine-1-carboxylate with t-butyl isocyanate in the presence of a base such as sodium hydride or sodium methoxide, or a Lewis acid such as boron trifluoride. The reaction yields rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylateyl 2-formyl-6-methylpiperidine-1-carboxylate in good yield.
Biochemical and Physiological Effects
Rac-tert-butyl 2-formyl-6-methylpiperidine-1-carboxylate has a wide range of applications in scientific research, but its biochemical and physiological effects are largely unknown. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes, but its effects on the body are largely unknown.
Advantages and Limitations for Lab Experiments
Rac-tert-butyl 2-formyl-6-methylpiperidine-1-carboxylate is a versatile building block for organic synthesis, and has a wide range of applications in scientific research. Its advantages include its relative stability, its low cost, and its ability to be synthesized using a variety of methods. Its limitations include its low solubility in most solvents, its low reactivity, and its potential to be contaminated with impurities.
Future Directions
Rac-tert-butyl 2-formyl-6-methylpiperidine-1-carboxylate has a wide range of applications in scientific research, but its biochemical and physiological effects are largely unknown. Future research should focus on elucidating the biochemical and physiological effects of rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylateyl 2-formyl-6-methylpiperidine-1-carboxylate, as well as exploring its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, further research should focus on improving the synthesis of rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylateyl 2-formyl-6-methylpiperidine-1-carboxylate, as well as its solubility and reactivity. Finally, research should also focus on exploring the potential of rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylateyl 2-formyl-6-methylpiperidine-1-carboxylate as a catalyst for organic synthesis.
Synthesis Methods
Rac-tert-butyl 2-formyl-6-methylpiperidine-1-carboxylate can be synthesized using a number of methods. The most common method is the reaction of 2-bromo-6-methylpiperidine-1-carboxylate with t-butyl isocyanate in the presence of triethylamine. The reaction yields rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylateyl 2-formyl-6-methylpiperidine-1-carboxylate in good yield. Other methods for the synthesis of rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylateyl 2-formyl-6-methylpiperidine-1-carboxylate include the reaction of 2-bromo-6-methylpiperidine-1-carboxylate with t-butyl isocyanate in the presence of a base such as sodium hydride or sodium methoxide, and the reaction of 2-bromo-6-methylpiperidine-1-carboxylate with tert-butyl isocyanate in the presence of a Lewis acid such as boron trifluoride.
properties
IUPAC Name |
tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-6-5-7-10(8-14)13(9)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPVKWLQCNICCR-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)OC(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1C(=O)OC(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160968 | |
| Record name | 1,1-Dimethylethyl (2R,6R)-2-formyl-6-methyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1010075-92-9 | |
| Record name | 1,1-Dimethylethyl (2R,6R)-2-formyl-6-methyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010075-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2R,6R)-2-formyl-6-methyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)


![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)

![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)



